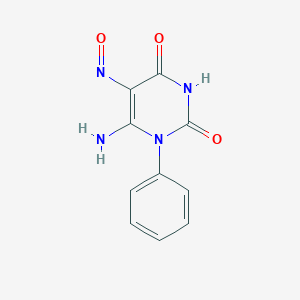
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-ANPPD, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-ANPPD has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-ANPPD is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.
Starting Materials
Benzaldehyde, Urea, Ethyl acetoacetate, Nitric acid, Ammonia solution, Sodium hydroxide, Hydrochloric acid, Acetic anhydride
Reaction
Benzaldehyde, Urea, Ethyl acetoacetate, Reflux in ethanol, 4-phenyl-3,4-dihydropyrimidine-2(1H)-one.
4-phenyl-3,4-dihydropyrimidine-2(1H)-one, Nitric acid, Acidic conditions, 5-nitro-4-phenylpyrimidine-2(1H)-one.
5-nitro-4-phenylpyrimidine-2(1H)-one, Ammonia solution, Basic conditions, 5-amino-4-phenylpyrimidine-2(1H)-one.
5-amino-4-phenylpyrimidine-2(1H)-one, Sodium nitrite, Acidic conditions, 6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one.
6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one, Sodium hydroxide, Basic conditions, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, Acetic anhydride, Acidic conditions, 6-acetamido-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.
Mechanism Of Action
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Biochemical And Physiological Effects
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in a variety of studies to investigate the biochemical and physiological effects of its derivatives. For example, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the growth of cancer cells. In addition, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
The use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available from chemical suppliers. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a highly reactive compound and can be used to synthesize a variety of organic compounds. Third, it is a relatively stable compound and is not easily decomposed by heat or light.
However, there are also some limitations to the use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments. First, it is a toxic compound and should be handled with care. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a volatile compound and should be stored in a cool, dry place. Third, it is a highly reactive compound and should not be exposed to strong bases or acids.
Future Directions
There are numerous potential future directions for research involving 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione. These include further investigations into the biochemical and physiological effects of its derivatives and the development of new synthetic methods for the synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives. In addition, further research is needed to investigate the potential applications of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Scientific Research Applications
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a synthetic intermediate in the preparation of various organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
properties
IUPAC Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYBOXVWGXKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

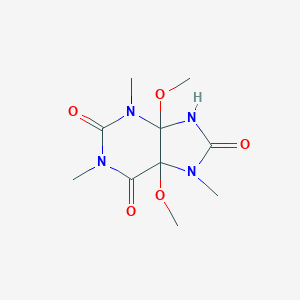
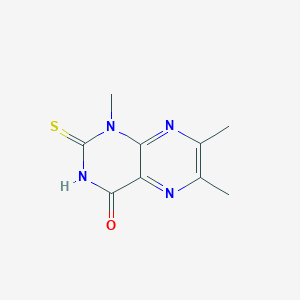
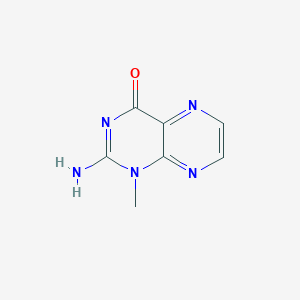
![1-[7-methyl-2-(2-methylpropanoylamino)-4-oxo-8H-pteridin-6-yl]ethyl 2-methylpropanoate](/img/structure/B372048.png)
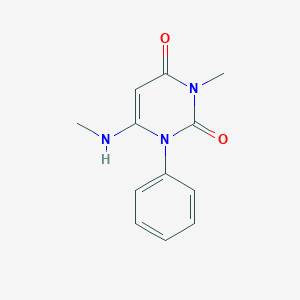
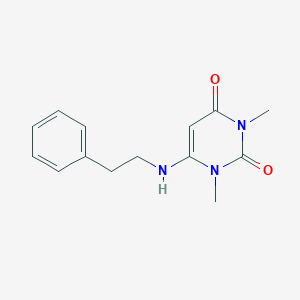
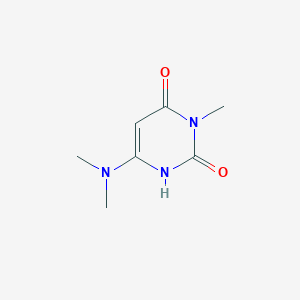
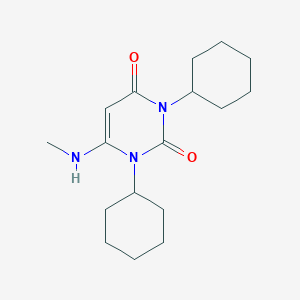
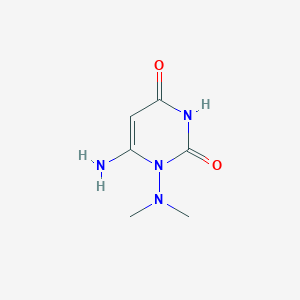
![6-[(2-hydroxyethyl)amino]-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B372062.png)
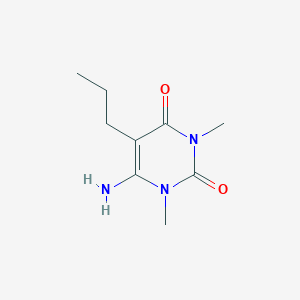
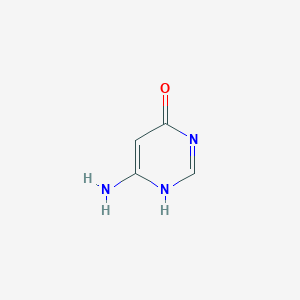
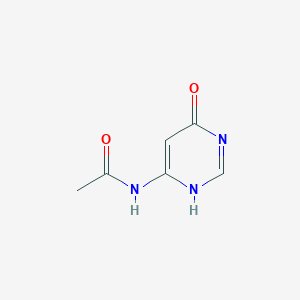
![N-[2-(dimethylamino)-6-methoxypyrimidin-4-yl]acetamide](/img/structure/B372068.png)